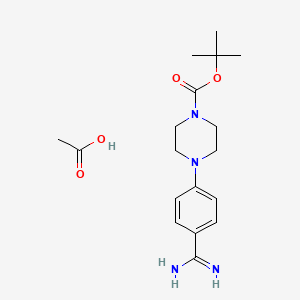

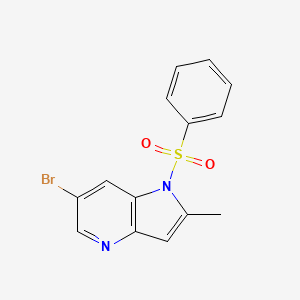

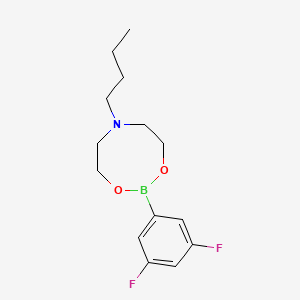

![molecular formula C14H17N3O2 B1378131 benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate CAS No. 1394040-99-3](/img/structure/B1378131.png)

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate

Übersicht

Beschreibung

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Recent advances in the synthesis of imidazole derivatives have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions . For instance, a nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can afford disubstituted imidazoles .

Wissenschaftliche Forschungsanwendungen

-

Agriculture (Fungicides)

- Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides . They are based on the benzimidazole ring structure, which possesses fungicidal activity .

- They are used in agriculture to prevent and control various plant diseases caused by fungi . The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

- The fungicides are applied to crops in a variety of ways, including spraying, dusting, and soil treatment .

- The outcomes of these applications include the effective control of a wide range of fungal diseases, leading to improved crop yields .

-

Medicine (Anticancer Agents)

- Benzimidazole derivatives have shown potential as anticancer agents . In one study, 24 new molecules comprising a benzimidazole ring, arene, and alkyl chain-bearing cyclic moieties were synthesized .

- The N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring enhanced the cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines .

- The experimental procedures involved the synthesis of the benzimidazole derivatives, followed by in vitro testing of their cytotoxic effects on cancer cell lines .

- Among the 24 synthesized compounds, (2 E )-1- (1- (3-morpholinopropyl)-1 H -benzimidazol-2 -yl)-3-phenyl-2-propen-1-one) ( 23a) reduced the proliferation of MCF-7 and OVCAR-3 cell lines demonstrating superior outcomes to those of cisplatin .

-

Antimicrobial Agents

- Benzimidazole derivatives have shown potential as antimicrobial agents . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .

- The antimicrobial activity of benzimidazole derivatives has been evaluated against selected microbial species . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .

- The experimental procedures involved the synthesis of the benzimidazole derivatives, followed by in vitro testing of their antimicrobial effects on microorganisms .

- The outcomes of these applications include the effective control of a wide range of microbial diseases .

-

Rubber Synthesis

- Benzene and its derived products, including benzimidazole derivatives, are useful in fields such as rubber synthesis .

- The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in various applications .

- The methods of application or experimental procedures would involve the use of benzimidazole derivatives in the synthesis of rubber .

- The outcomes of these applications include the production of high-quality rubber .

-

Chemical Biology

- N-acyl imidazoles, a class of compounds that might include “benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate”, are unique electrophiles that exhibit moderate reactivity, relatively long-half life, and high solubility in water .

- Thanks to their tunable reactivity and chemical selectivity, the application of N-acyl imidazole derivatives has launched to a number of chemical biology researches, which include chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs .

- The methods of application or experimental procedures would involve the use of N-acyl imidazole derivatives in the synthesis of peptides/proteins, chemical labeling of POIs, and structural analysis and functional manipulation of RNAs .

- The outcomes of these applications include the production of peptides/proteins, labeling of POIs, and structural analysis and functional manipulation of RNAs .

-

Pharmaceutical Applications

- Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

- The methods of application or experimental procedures would involve the use of benzimidazole derivatives in the synthesis of various drugs .

- The outcomes of these applications include the production of various drugs with a wide range of pharmaceutical applications .

Eigenschaften

IUPAC Name |

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCJXSQZNVQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

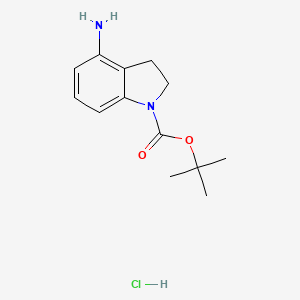

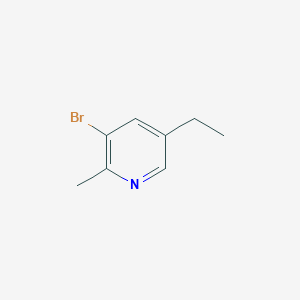

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)